molecular formula C6H9N3S B13929565 4-Ethylsulfanylpyrimidin-2-amine CAS No. 6311-81-5

4-Ethylsulfanylpyrimidin-2-amine

Katalognummer: B13929565
CAS-Nummer: 6311-81-5
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: RHNZTRAZXDAUHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethylthio)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H9N3S. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)pyrimidin-2-amine typically involves the reaction of ethylthiol with pyrimidine derivatives. One common method includes the nucleophilic substitution reaction where ethylthiol is introduced to a pyrimidine ring substituted with a leaving group such as a halide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production methods for 4-(Ethylthio)pyrimidin-2-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Ethylthio)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(Ethylthio)pyrimidin-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase. This inhibition reduces the production of inflammatory mediators like nitric oxide and prostaglandins, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.

    4-(Methylthio)pyrimidin-2-amine: Similar structure but with a methylthio group instead of an ethylthio group.

    4-(Phenylthio)pyrimidin-2-amine:

Uniqueness

4-(Ethylthio)pyrimidin-2-amine is unique due to its specific ethylthio substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

6311-81-5

Molekularformel

C6H9N3S

Molekulargewicht

155.22 g/mol

IUPAC-Name

4-ethylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C6H9N3S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9)

InChI-Schlüssel

RHNZTRAZXDAUHX-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC(=NC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.